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Executive Summary
Coccidioidomycosis, a fungal infection endemic to the southwestern United States and parts of

Central and South America, presents a significant therapeutic challenge, particularly in its

disseminated and meningeal forms. Current antifungal agents are often limited by toxicity, drug-

drug interactions, and the need for lifelong therapy. VT-1598 tosylate is a novel, orally

bioavailable, and highly selective inhibitor of fungal lanosterol 14α-demethylase (CYP51) under

development for the treatment of coccidioidomycosis. This technical guide provides a

comprehensive overview of the preclinical and early clinical development of VT-1598,

summarizing key data and experimental methodologies for researchers, scientists, and drug

development professionals.

Mechanism of Action
VT-1598 is a tetrazole-based antifungal agent that selectively inhibits fungal CYP51, a critical

enzyme in the ergosterol biosynthesis pathway.[1][2] Ergosterol is an essential component of

the fungal cell membrane, analogous to cholesterol in mammalian cells.[3] By inhibiting

CYP51, VT-1598 disrupts the integrity and function of the fungal cell membrane, leading to

growth inhibition and cell death.[3][4] A key innovation in the design of VT-1598 is the

replacement of the triazole moiety found in many azole antifungals with a tetrazole group.[1][5]

This modification confers greater specificity for the fungal CYP51 enzyme over human

cytochrome P450 enzymes, thereby reducing the potential for off-target effects and drug-drug

interactions.[5][6][7]
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Caption: Mechanism of action of VT-1598.

Preclinical Development
In Vitro Activity
VT-1598 has demonstrated potent in vitro activity against both Coccidioides immitis and

Coccidioides posadasii.[8] Minimum inhibitory concentration (MIC) values were determined

using broth macrodilution according to the Clinical and Laboratory Standards Institute (CLSI)

M38-A2 standard.[6]

Organism VT-1598 MIC (µg/mL) Fluconazole MIC (µg/mL)

C. posadasii 1[8] 16[8]

C. immitis 0.5[8] 16[8]
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In Vivo Efficacy in Murine Models of CNS
Coccidioidomycosis
The efficacy of VT-1598 has been evaluated in murine models of central nervous system (CNS)

coccidioidomycosis caused by both C. posadasii and C. immitis.[6] These studies

demonstrated significant improvements in survival and reductions in brain fungal burden

compared to vehicle control and, in some cases, the standard-of-care agent fluconazole.[6][8]

[9]

In fungal burden studies, mice were treated for 7 days, and brain tissue was collected 24 to 48

hours post-treatment for fungal load assessment.[8][9]

Study Organism
Treatment

Group

Dose

(mg/kg/day)

Mean Brain

Fungal

Burden

(log10

CFU/g)

P-value vs.

Vehicle

C. posadasii C. posadasii Vehicle - - -

VT-1598 4 - < 0.0001[6]

VT-1598 20

Undetectable

in 4/10

mice[6]

< 0.0001[6]

VT-1161

(comparator)
- 3.83[6] < 0.0001[6]

C. immitis C. immitis Vehicle - - -

VT-1598 -
Significantly

reduced[9]
-

Fluconazole - - -

In survival studies, treatment was administered for 14 days, and mice were monitored for

survival.[8][9]
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Study Organism
Treatment

Group

Dose

(mg/kg/day)
Outcome

C. posadasii C. posadasii Vehicle - -

VT-1598 3.2

Significant

improvement in

survival[6]

VT-1598 8

Significant

improvement in

survival[6]

VT-1598 20

Significant

improvement in

survival[6]

C. immitis C. immitis Vehicle - -

VT-1598 -

Significant

improvement in

survival[9]

Fluconazole - -

Experimental Protocols
Antifungal susceptibility testing was performed by broth macrodilution following the CLSI

standard M38-A2.[6] Arthroconidia were adjusted to a starting inoculum of 1 × 10^4 to 5 × 10^4

arthroconidia/ml and added to tubes containing serial 2-fold dilutions of VT-1598 or fluconazole

in RPMI 1640 medium.[6] The tubes were incubated at 35°C for 48 hours, and the MIC was

recorded as the lowest concentration that resulted in >80% inhibition of growth compared to the

drug-free control.[6]

Animal Models: Swiss-Webster mice (for C. posadasii studies) and ICR mice (for C. immitis

studies) were used.[6]

Infection: Infection was established via intracranial inoculation of arthroconidia.[6][9]
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Treatment: Oral therapy with VT-1598 (formulated in 20% [vol/vol] Cremophor EL), vehicle

control, or a positive control (fluconazole or VT-1161) began 48 hours post-inoculation.[6][9]

The tosylate salt of VT-1598 was used in the C. immitis studies, with a correction factor of

1.3 applied for dose calculation.[6]

Endpoints: The primary endpoints were brain fungal burden (at day 7 post-treatment) and

survival (monitored for a prespecified period).[8][9]
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Caption: Murine model experimental workflow.

Clinical Development
Phase 1 First-in-Human Study
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A Phase 1, randomized, double-blind, placebo-controlled, single-ascending dose study was

conducted in healthy adult subjects to evaluate the safety and pharmacokinetics of VT-1598.

[10]

Population: Healthy adult volunteers.[10]

Doses: Single ascending oral doses of 40, 80, 160, 320, and 640 mg.[10]

Randomization: 3:1 randomization to receive VT-1598 or placebo in each cohort.[10]

Food Effect: A cohort receiving 160 mg was evaluated in both fasting and fed states.[10]

VT-1598 is metabolized to a primary metabolite, VT-11134.[10]

Parameter VT-1598 VT-11134 (Metabolite)

Cmax (ng/mL) 31.00 - 279.4 27.80 - 108.8

AUC0-last (ng*h/mL) 116.1 - 4507 1140 - 7156

Tmax (h) 4 - 5 4 - 5

Half-life (h) - 103 - 126

Data represents the range observed across the 40 mg to 640 mg dose cohorts.[10]

Administration of a 160 mg dose with food resulted in a 44% increase in the Cmax and a 126%

increase in the AUC0-last of VT-1598.[10] The exposure of the metabolite, VT-11134, was not

significantly affected by food.[10]

No serious adverse events or adverse events leading to early termination were observed in the

Phase 1 study.[10] The safety and pharmacokinetic profiles of VT-1598 support its continued

clinical development.[10]

Regulatory Status
VT-1598 has received several designations from the U.S. Food and Drug Administration (FDA)

for the treatment of coccidioidomycosis, including:
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Orphan Drug Designation[11]

Fast Track status[5]

Qualified Infectious Disease Product (QIDP) designation[5]

Future Directions
The promising preclinical efficacy and favorable Phase 1 safety and pharmacokinetic data for

VT-1598 warrant further investigation in patients with coccidioidomycosis. Future clinical trials

will be essential to establish the efficacy and safety of VT-1598 in this patient population and to

determine the optimal dosing regimen. The high selectivity of VT-1598 for fungal CYP51

suggests the potential for a wider therapeutic window and a more favorable safety profile

compared to existing azole antifungals.
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Caption: Clinical development pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/29190379/
https://pubmed.ncbi.nlm.nih.gov/29190379/
https://pubmed.ncbi.nlm.nih.gov/29190379/
https://go.drugbank.com/drugs/DB17757
https://en.wikipedia.org/wiki/Antifungal
https://pmc.ncbi.nlm.nih.gov/articles/PMC11034614/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11034614/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11034614/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5913997/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5913997/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5913997/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6395925/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6395925/
https://journals.asm.org/doi/10.1128/aac.02258-17
https://pubmed.ncbi.nlm.nih.gov/29437615/
https://pubmed.ncbi.nlm.nih.gov/29437615/
https://pubmed.ncbi.nlm.nih.gov/29437615/
https://pubmed.ncbi.nlm.nih.gov/38569652/
https://pubmed.ncbi.nlm.nih.gov/38569652/
https://pubmed.ncbi.nlm.nih.gov/38569652/
https://pubmed.ncbi.nlm.nih.gov/38569652/
https://malinplc.com/investee-company-news/viamet-receives-orphan-drug-designation-from-the-fda-for-vt-1598-for-the-treatment-of-coccidioidomycosis/
https://www.benchchem.com/product/b15576155#vt-1598-tosylate-development-for-coccidioidomycosis
https://www.benchchem.com/product/b15576155#vt-1598-tosylate-development-for-coccidioidomycosis
https://www.benchchem.com/product/b15576155#vt-1598-tosylate-development-for-coccidioidomycosis
https://www.benchchem.com/product/b15576155#vt-1598-tosylate-development-for-coccidioidomycosis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15576155?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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